molecular formula C7H18ClNO B1525459 3-(Tert-butylamino)propan-1-ol hydrochloride CAS No. 1311317-79-9

3-(Tert-butylamino)propan-1-ol hydrochloride

Cat. No. B1525459
M. Wt: 167.68 g/mol
InChI Key: OUAGJXVLLZUUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butylamino)propan-1-ol hydrochloride is a unique chemical compound with the linear formula C7H18ClNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-(Tert-butylamino)propan-1-ol hydrochloride is represented by the SMILES string CC©(NCCCO)C.Cl and the InChI string 1S/C7H17NO.ClH/c1-7(2,3)8-5-4-6-9;/h8-9H,4-6H2,1-3H3;1H .

Scientific Research Applications

Molecular Docking and Vibrational Spectroscopy Studies

One study focused on the molecular docking and vibrational spectroscopy of (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one, analyzing its inhibitory nature with adrenaline uptake inhibitors. This research suggests potential applications in central nervous system drug discovery, highlighting the molecule's structural and bioactive nature (Sevvanthi, Muthu, & Raja, 2018).

Pharmacological Evaluation

Another study synthesized derivatives related to 3-(Tert-butylamino)propan-1-ol and evaluated their β-adrenergic blocking activity and β-receptor binding affinities. This work emphasizes the compound's role in developing non-selective β-adrenergic blocking activity, showing the potential for therapeutic applications (Jindal et al., 2003).

Development of Pharmacokinetic Models

Research on bupropion and its metabolites involved the development of a pharmacokinetic model to describe the blood-brain barrier transport of these substances. This study provides insights into the therapeutic efficacy of bupropion and its active metabolites, indicating the potential for broader applications in neuroscience and pharmacology (Cremers et al., 2016).

Catalytic Alkylation Studies

A study on the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes showcases the application of related compounds in facilitating chemical reactions, offering a pathway to efficient synthetic processes (Qian, Dawe, & Kozak, 2011).

Enzymatic Resolution and Asymmetric Synthesis

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for the production of (S)-dapoxetine highlights the utility of related compounds in asymmetric synthesis, contributing to advancements in pharmaceutical manufacturing (Torre, Gotor‐Fernández, & Gotor, 2006).

properties

IUPAC Name

3-(tert-butylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-7(2,3)8-5-4-6-9;/h8-9H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAGJXVLLZUUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butylamino)propan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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